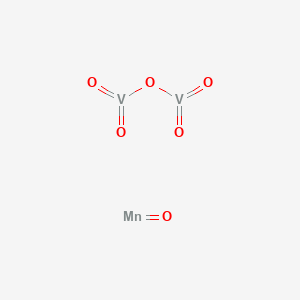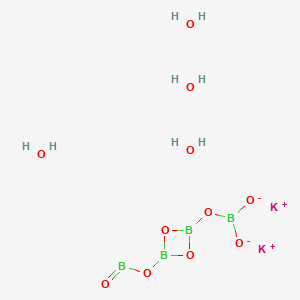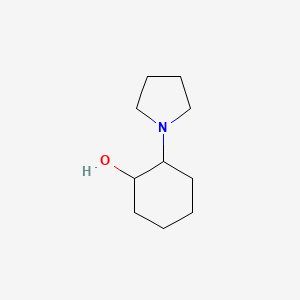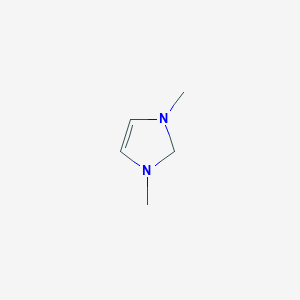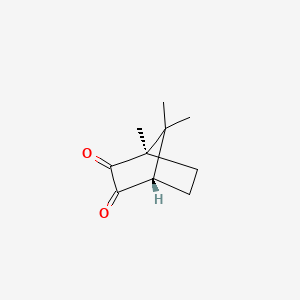
Mn(TMHD)3
Overview
Description
Mn(TMHD)3, also known as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), is a transition metal catalyst . Its linear formula is Mn(C11H19O2)3 . It is used as a catalyst for intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, and enantioselective synthesis .
Synthesis Analysis
The complex can be dissolved in hot i-PrOH and precipitated with water. The resulting solid can then be dissolved in pentane, filtered, and the solvent removed to yield the Mn(TMHD)3 complex . In a study, thin films were synthesized using MOCVD conditions, with the main parameters being the ratio of organometallic starting materials, substrate temperature, and annealing effect .Molecular Structure Analysis
The molecular weight of Mn(TMHD)3 is 604.7 g/mol . The structure of Mn(TMHD)3 was found to be a dimer in several studies .Chemical Reactions Analysis
Mn(TMHD)3 has been used as a catalyst for various reactions. For instance, it has been used for intramolecular Diels-Alder reactions, single electron donor for excess electron transfer studies in DNA, and enantioselective synthesis .Physical And Chemical Properties Analysis
Mn(TMHD)3 is a crystalline compound with a melting point of 160-170 °C . It has a molecular weight of 604.7 g/mol . It has a topological polar surface area of 120 Ų .Scientific Research Applications
Precursor for Manganese-Based Thin Films and Nanomaterials
Mn(TMHD)3 has been used as a precursor for manganese-based thin films and nanomaterials . These thin films have been deposited via several methods, including liquid-phase electrochemical methods, physical vapor deposition (PVD), molecular beam epitaxy (MBE), chemical vapor deposition (CVD), and atomic layer deposition (ALD) .
Catalyst for Intramolecular Diels-Alder Reactions
Mn(TMHD)3 can act as a catalyst for intramolecular Diels-Alder reactions . This reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly referred to as the dienophile, to form a substituted cyclohexene system .
Single Electron Donor for Excess Electron Transfer Studies in DNA
This compound can serve as a single electron donor for excess electron transfer studies in DNA . This is particularly useful in understanding the mechanisms of DNA damage and repair .
Enantioselective Synthesis
Mn(TMHD)3 can be used in enantioselective synthesis . This process involves the synthesis of one enantiomer over the other, which is crucial in the production of pharmaceuticals and agrochemicals .
Borylation Reactions
This compound can catalyze borylation reactions . Borylation is a chemical reaction that involves the formation of a carbon-boron bond .
Hydrohydrazination and Hydroazidation
Mn(TMHD)3 can be used in hydrohydrazination and hydroazidation reactions . These reactions involve the addition of hydrazine or azide to unsaturated organic compounds .
Oxidative Carbonylation of Phenol
Lastly, Mn(TMHD)3 can be used in the oxidative carbonylation of phenol . This reaction involves the introduction of a carbonyl group into a molecule through the oxidation of a phenol group .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Mn(TMHD)3 is olefins . It plays a crucial role in the functionalization of olefins, which is a significant transformation in synthetic chemistry .
Mode of Action
Mn(TMHD)3 operates through a process known as the Metal-Hydride Hydrogen Atom Transfer (MHAT) reaction . This reaction is instrumental in the construction of C–C, C–H, and C–heteroatom bonds . The MHAT reaction has been employed by chemists to functionalize olefins with first-row transition metal catalysts such as cobalt, manganese, and iron .
Biochemical Pathways
The MHAT reaction facilitated by Mn(TMHD)3 affects the biochemical pathways involved in the synthesis of natural products . It enables the construction of carbon–carbon, carbon–heteroatom, and carbon–hydrogen bonds from olefins, based on the generation of carbon-centered radicals .
Result of Action
The result of Mn(TMHD)3’s action is the selective and efficient formation of bonds in the presence of olefins . This has been particularly useful in the synthesis of natural products .
Action Environment
The action of Mn(TMHD)3 can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also worth noting that Mn(TMHD)3 is a non-precious metal catalyst that can be used to obtain the thermodynamic hydrogenation product of olefins, selectively .
properties
IUPAC Name |
manganese(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZPLLPBZHORSD-LWTKGLMZSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57MnO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mn(TMHD)3 | |
CAS RN |
14324-99-3 | |
| Record name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is 2,2,6,6-tetramethyl-3,5-heptanedionato manganese(III) (Mn(TMHD)3) and what is it primarily used for in the provided research papers?
A1: Mn(TMHD)3 is a metalorganic compound primarily used as a precursor in chemical vapor deposition (CVD) processes. [, , , , , , , , ] This technique involves using volatile precursors to deposit thin films of materials onto substrates.
Q2: Why is Mn(TMHD)3 suitable for CVD?
A2: Mn(TMHD)3 possesses several characteristics that make it suitable for CVD:
- Volatility: It exhibits sufficient volatility for vapor phase transport to the substrate. [, ]
- Thermal Stability: The compound demonstrates thermal stability at temperatures required for CVD without significant decomposition. [, ] This ensures a consistent and controlled deposition process.
- Clean Decomposition: Mn(TMHD)3 decomposes cleanly, leaving behind minimal unwanted residues on the deposited film. [, ]
Q3: How does the vapor pressure of Mn(TMHD)3 behave with temperature?
A3: The vapor pressure of Mn(TMHD)3 increases with temperature, following the Antoine equation. This relationship allows for precise control of the precursor delivery rate by adjusting the temperature of the precursor source. [, ]
Q4: What types of materials can be deposited using Mn(TMHD)3 as a precursor?
A4: Mn(TMHD)3 serves as a precursor for depositing various manganese-containing materials. Research papers highlight its use in:
- Manganese oxide (Mn3O4) thin films: These films are deposited using Mn(TMHD)3 in a reduced-pressure metalorganic CVD (MOCVD) process. []
- Lanthanum strontium manganite (LSM) thin films: Mn(TMHD)3 is used alongside other metalorganic precursors to create LSM films through plasma-assisted liquid injection CVD (PA-LICVD). []
- Praseodymium calcium manganite (PCMO) thin films: Mn(TMHD)3, together with other precursors, is utilized in a single-solution MOCVD process to deposit PCMO films. [, ]
Q5: What are the advantages of using Mn(TMHD)3 in a single-solution precursor for PCMO deposition?
A5: Utilizing a single-solution precursor containing Mn(TMHD)3, along with Pr(tmhd)3 and a calcium precursor, offers several advantages in PCMO deposition:
- Compositional Control: It allows for precise control over the stoichiometry of the deposited PCMO film by adjusting the molar ratios of the precursors in the solution. []
- Simplified Process: Employing a single solution simplifies the deposition process compared to using multiple individual precursors. []
Q6: Are there any alternatives to Mn(TMHD)3 as a manganese precursor for CVD?
A6: Yes, alternative manganese precursors exist for CVD, including:
- Manganese(II) acetylacetonate (Mn(acac)2): This precursor is commercially available but is typically less volatile and thermally stable than Mn(TMHD)3. [, ]
- Manganese(II) hexafluoroacetylacetonate (Mn(hfa)2•tmeda): This newer precursor shows promise as a liquid-phase alternative to Mn(TMHD)3, offering improved stability and consistent evaporation rates. []
Q7: What analytical techniques are used to characterize materials deposited using Mn(TMHD)3?
A7: Several analytical techniques are employed to characterize the deposited materials, including:
- Scanning Electron Microscopy (SEM): Used to examine the surface morphology and microstructure of the deposited films. [, ]
- Energy-Dispersive X-ray Analysis (EDX): Employed to determine the elemental composition and stoichiometry of the films. [, ]
- X-ray Diffraction (XRD): Used to investigate the crystal structure, phase purity, and orientation of the deposited materials. [, ]
- Atomic Force Microscopy (AFM): Used to study the surface topography and roughness of the films. []
- X-ray Photoelectron Spectroscopy (XPS): Employed to analyze the elemental composition and chemical states of the elements present in the films. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





